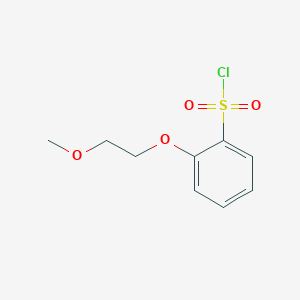
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
“2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1365957-71-6 . It has a molecular weight of 250.7 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(2-methoxyethoxy)benzenesulfonyl chloride . Its InChI Code is 1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid in its physical form . It has a molecular weight of 250.7 . It is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonated Compounds
Research shows that compounds related to 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride are used in the synthesis of sulfonated compounds through reactions with different reagents. For example, 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols react with sulfonyl chlorides to afford methane-, trifluoromethane-, benzene-, and toluenesulfonates (sulfonic esters) (Zyuzin, 2014). This illustrates the role of similar compounds in generating sulfonated benzoxepines through a visible light photocatalyzed cascade sulfonylation/cyclization, showing wide substrate scope and excellent functional group tolerance (Zhou et al., 2021).
Electrochemical Reduction Studies
In electrochemical studies, related compounds are used to explore the reductive cleavage of the alkyl–sulfur bond of phenyl sulfones, demonstrating the potential for selective reduction processes (Fietkau et al., 2006).
Synthesis of Ortho-sulfonylated Phenols
Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents has been developed to synthesize ortho-sulfonylated phenols. This method is applicable for both electron-rich and electron-deficient substrates, highlighting the versatility of sulfonyl chlorides in organic synthesis (Xu et al., 2015).
Biological Screening
A series of N-substituted sulfonamides have been synthesized from reactions involving benzene sulfonyl chloride. These compounds were screened against various enzymes, showing that specific derivatives exhibit good inhibitory potential against lipoxygenase, suggesting potential therapeutic applications (Rehman et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMRLRFODPRYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



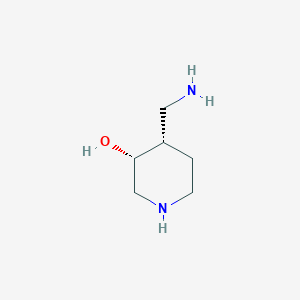
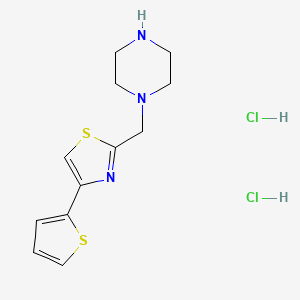
![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)
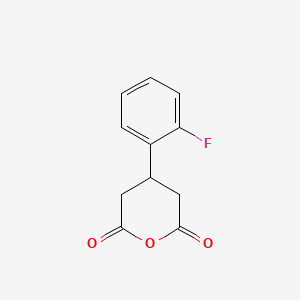
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)
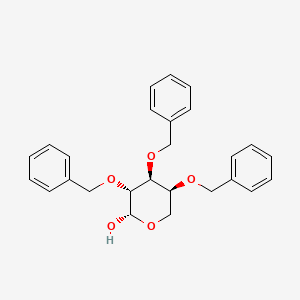
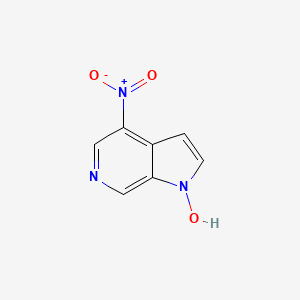
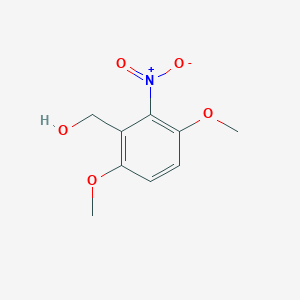
![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
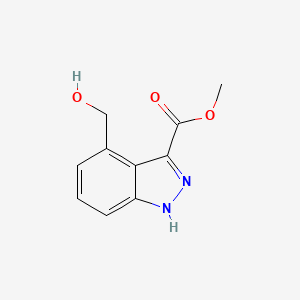
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)
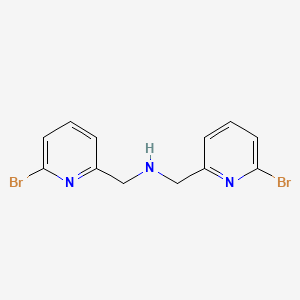

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)